molecular formula C27H17N5O2S2 B11594292 (5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594292
M. Wt: 507.6 g/mol
InChI Key: YWMNOQYEKIGFCP-HMAPJEAMSA-N
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Description

(5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their condensation with a triazole-thiazole moiety under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a consistent product quality while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H17N5O2S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H17N5O2S2/c1-16-19-10-5-6-11-20(19)34-24(16)25-28-27-32(30-25)26(33)22(36-27)14-17-15-31(18-8-3-2-4-9-18)29-23(17)21-12-7-13-35-21/h2-15H,1H3/b22-14-

InChI Key

YWMNOQYEKIGFCP-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CN(N=C5C6=CC=CS6)C7=CC=CC=C7)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CN(N=C5C6=CC=CS6)C7=CC=CC=C7)SC4=N3

Origin of Product

United States

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